molecular formula C26H26ClN3O4S B3011527 Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-12-4

Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B3011527
CAS RN: 851950-12-4
M. Wt: 512.02
InChI Key: KABDDOAARFQAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H26ClN3O4S and its molecular weight is 512.02. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is involved in a range of scientific research focused on the synthesis of novel compounds with potential pharmacological applications. Research efforts include the synthesis of compounds through unique protocols and the exploration of their structural characteristics through methods such as single crystal X-ray diffraction studies. These studies often highlight the stability of molecular structures, facilitated by interactions like intramolecular hydrogen bonds and π-π interactions (Achutha et al., 2017).

Antimicrobial Applications

Compounds derived from adamantane have been studied for their antimicrobial activities, with some demonstrating broad-spectrum antibacterial properties. Novel adamantane-1-carbohydrazide derivatives, for example, have shown potent antibacterial activity with minimal inhibitory concentrations (MICs) that suggest their potential as antibacterial agents. These studies not only showcase the compounds' effectiveness but also delve into their molecular interactions and structural stability (Al-Wahaibi et al., 2020).

Synthesis Optimization and Chemical Reactivity

Research also focuses on optimizing the synthesis of related compounds through methods like ultrasonic activation. This approach has been shown to enhance reaction efficiency, reduce reaction times, and minimize by-products, indicating its value in the synthesis of biologically active substances. Such optimization efforts are crucial for developing efficient production methods for potential therapeutic agents (Moiseev et al., 2011).

Molecular Interactions and Crystal Engineering

Further studies explore the molecular interactions and crystal engineering aspects of these compounds. For example, the analysis of halogen⋯halogen contacts and their role in the assembly of macrocyclic structures highlights the significance of these interactions in designing novel host molecules for inclusion crystals. Such research contributes to our understanding of molecular assembly and the development of new materials with specific properties (Tominaga et al., 2021).

properties

IUPAC Name

ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O4S/c1-2-34-24(32)21-19-13-35-22(20(19)23(31)30(29-21)18-5-3-17(27)4-6-18)28-25(33)26-10-14-7-15(11-26)9-16(8-14)12-26/h3-6,13-16H,2,7-12H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABDDOAARFQAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.